benzyl N-(2-propanoylphenyl)carbamate
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Overview
Description
Benzyl N-(2-propanoylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the carbamate, and a 2-propanoylphenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-propanoylphenyl)carbamate can be achieved through several methods. One common method involves the reaction of benzyl chloroformate with 2-propanoylaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product .
Another method involves the use of benzyl isocyanate and 2-propanoylaniline. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often involve optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-propanoylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may yield benzyl N-(2-propanoylphenyl)amine .
Scientific Research Applications
Benzyl N-(2-propanoylphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of benzyl N-(2-propanoylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their normal reactions, leading to a decrease in their activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the 2-propanoylphenyl group.
N-(2-propanoylphenyl)carbamate: Similar structure but lacks the benzyl group.
Benzyl N-(2-acetylphenyl)carbamate: Similar structure but has an acetyl group instead of a propanoyl group.
Uniqueness
Benzyl N-(2-propanoylphenyl)carbamate is unique due to the presence of both the benzyl and 2-propanoylphenyl groups. This combination of functional groups imparts specific chemical properties and reactivity to the compound, making it useful in various applications .
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
benzyl N-(2-propanoylphenyl)carbamate |
InChI |
InChI=1S/C17H17NO3/c1-2-16(19)14-10-6-7-11-15(14)18-17(20)21-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20) |
InChI Key |
QEGAQHGVLIKYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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